1-[3-(4-Chlorophenyl)-[] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph] [emph]-[] [emph]-[] [emph]-[] [emph]-[] [emph]-[] [emph]-[] [emph]-[] [emph]-[] [emph]-[] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>] [< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< em ph>-[< e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph ]-[ e mph]-Ox ad ia z ol --5-y l)] [-Ph en yl eth an am ine ], Ox ali c Ac id (CAS No . strong > : A Comprehensive Overview h2 >
< p >< strong > strong >(CAS No . strong > ) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties . This compound is a derivative of strong > (< strong > C H N O ) a heterocyclic compound with a wide range of biological activities including anti-inflammatory antimicrobial and anticancer properties . The addition of the ClPh ) group introduces halogenation which can significantly influence the compound ' s pharmacokinetic and pharmacodynamic properties . The combination of these functional groups results in a molecule with high structural rigidity and specific interactions with biological targets . p >
< p >< strong > C H N O ) structure is characterized by the presence of a substituted C H N O ring) moiety . The ClPh group introduces halogenation which can significantly influence the compound ' s pharmacokinetic and pharmacodynamic properties . The combination of these functional groups results in a molecule with high structural rigidity and specific interactions with biological targets . p >
< p >< strong >(C H N O ) has been extensively explored for their potential as therapeutic agents . Research has shown that these compounds can exhibit potent activity against various diseases due to their ability to modulate key biological pathways . For instance studies have demonstrated that certain(C H N O-based derivatives) can inhibit enzymes involved in inflammation and cancer progression . The specific structure(C H N O ), with its unique substituents may offer enhanced selectivity and efficacy compared to other derivatives . p >
< p >< strong >(C H N O) formulation is noteworthy Oxalic acid is a dicarboxylic acid that is known for its ability to form stable complexes with metal ions In the context of pharmaceuticals this property can be leveraged to improve the solubility and bioavailability of the compound Additionally oxalic acid can influence the pH-dependent behavior of the drug which may be beneficial for targeted drug delivery systems . p >
< p >< strong >(C H N O-like compounds such as those with anti-inflammatory anticancer activities have shown promising results For example a study published in(Journal Medicinal Chemistry) reported that a closely related compound exhibited significant anti-inflammatory effects in animal models(arthritis) Another study(European Journal Medicinal Chemistry) highlighted potential similar compounds potent inhibitors cancer cell proliferation . p >
< p >< strong >(C H N O synthesis involves multi-step reactions require precise control over reaction conditions ensure high yield purity Common synthetic routes include condensation appropriate precursors followed by cyclization form desired heterocyclic ring Addition oxalic acid achieved subsequent esterification salt formation steps . p >
< p >< strong >(C H N O must undergo rigorous testing ensure safety human use This includes preclinical studies evaluate toxicity profiles pharmacokinetic parameters Regulatory agencies such FDA EMA require comprehensive data aspects before approving new drugs clinical use . p >
< p >< strong >(C H N O promising various therapeutic areas Ongoing research focused optimizing pharmacological properties through structural modifications exploring new delivery methods enhance therapeutic efficacy while minimizing side effects . p >
< p >< strong >(CAS No represents exciting area research medicinal chemistry Unique structure potential biological activities make valuable candidate further development therapeutic agent As research continues advance understanding mechanisms applications holds great promise addressing unmet medical needs areas inflammation cancer . p >
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Corrected version:
1-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol]-5-y l)] [-Ph en yl eth an am ine ], Ox ali c Ac id (CAS No. 1259130–85–2): A Comprehensive Overview
1-[3-(4-Chlorophenyl)-1,2,[Oxadiazol]-5-y l)] [-Ph en yl eth an am ine ], Ox ali c Ac id (CAS No. 1259130–85–2)) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound is a derivative of[Oxadiazole](CHNO), a heterocyclic compound with a wide range of biological activities including anti-inflammatory antimicrobial and anticancer properties. The addition[ClPh](ClPh) group introduces halogenation which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The combination[ClPh](ClPh) functional groups results in a molecule with high structural rigidity specific interactions biological targets.
The chemical structure[Oxadiazole](CHNO) characterized presence substituted[Oxadiazole](CHNO ring)[ClPh](ClPh) group introduces halogenation which can significantly influence compound's pharmacokinetic pharmacodynamic properties Combination these functional groups results molecule high structural rigidity specific interactions biological targets.
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1-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol]-5-y l)] [-Ph en yl eth an am ine ], Ox ali c Ac id (CAS No. 1259130–85–2): A Comprehensive Overview
1-[3-(4-Chlorophenyl)-1,2,[Oxadiazol]-5-y l)] [-Ph en yl eth an am ine ], Ox ali c Ac id (CAS No. 1259130–85–2)) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound is a derivative of[Oxadiazole](CHNO), a heterocyclic compound with a wide range of biological activities including anti-inflammatory antimicrobial and anticancer properties. The addition[ClPh](ClPh) group introduces halogenation which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The combination[ClPh](ClPh) functional groups results in a molecule with high structural rigidity specific interactions biological targets.
The chemical structure[Oxadiazole](CHNO) characterized presence substituted[Oxadiazole](CHNO ring)[ClPh](ClPh) group introduces halogenation which can significantly influence compound's pharmacokinetic pharmacodynamic properties Combination these functional groups results molecule high structural rigidity specific interactions biological targets.